molecular formula C10H13BFNO3 B13836402 [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid

Cat. No.: B13836402
M. Wt: 225.03 g/mol
InChI Key: IRDYSTDGVPTYRF-UHFFFAOYSA-N
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Description

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid is a boronic acid derivative featuring a 4-fluorophenyl group and an acetamidoethyl moiety. It functions as a transition state analog inhibitor, mimicking the tetrahedral intermediate formed during serine protease catalysis. This compound binds to enzymes such as α-chymotrypsin with 1:1 stoichiometry, forming a stable complex characterized by a dissociation rate constant of 1.3 s⁻¹ . The 4-fluorophenyl group contributes to hydrophobic interactions within the enzyme's active site, while the boronic acid moiety covalently interacts with the catalytic serine residue .

Properties

IUPAC Name

[1-acetamido-2-(4-fluorophenyl)ethyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10,15-16H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYSTDGVPTYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC1=CC=C(C=C1)F)NC(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Details

Step Reaction Description Reagents & Conditions Notes
1 Acetylation of 4-fluoroaniline 4-Fluoroaniline + Acetic anhydride Room temperature to mild heating; forms N-acetyl-4-fluoroaniline Protects amine group, facilitates subsequent borylation
2 Borylation (Palladium-catalyzed) N-Acetyl-4-fluoroaniline + bis(pinacolato)diboron (B2pin2) + Pd catalyst + base (e.g., potassium carbonate) Solvents: Tetrahydrofuran (THF) or Dimethylformamide (DMF); inert atmosphere; heating (e.g., 80-100 °C) Introduces boronic acid group on ethyl side chain; forms 1-acetamido-2-(4-fluorophenyl)ethylboronic acid

Reaction Mechanism Insights

  • The acetylation step converts the nucleophilic amine into a less reactive amide, preventing side reactions during borylation.
  • The palladium-catalyzed borylation involves oxidative addition of the aryl halide intermediate, transmetallation with the diboron reagent, and reductive elimination to yield the boronic acid derivative.
  • The fluorine substituent on the phenyl ring influences electronic properties, enhancing selectivity and reactivity during coupling.

Industrial Scale Considerations

  • Continuous flow reactors are employed to improve reaction control, scalability, and safety.
  • Optimization of catalyst loading, temperature, and solvent choice enhances yield and purity.
  • Purification typically involves crystallization or chromatographic techniques to isolate the boronic acid in high purity.

Analytical and Spectroscopic Characterization

  • NMR Spectroscopy:

    • $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of the acetamido group, fluorophenyl ring, and boronic acid side chain.
    • Boron NMR can be used to verify boron incorporation and environment.
  • Mass Spectrometry:

    • High-resolution electrospray ionization mass spectrometry (HR ESI-MS) confirms molecular weight and purity.
  • Chromatography:

    • Thin-layer chromatography (TLC) and column chromatography are used for monitoring reaction progress and purification.

Comparative Analysis with Related Boronic Acids

Compound Key Functional Groups Differences in Preparation Impact on Reactivity
Phenylboronic Acid Boronic acid only Simpler synthesis, no acetylation Less versatile in biological interactions
4-Fluorophenylboronic Acid Boronic acid + fluorophenyl No acetamido group Different electronic effects, less reactive in amide-related pathways
N-Acetylphenylboronic Acid Boronic acid + acetamido No fluorine substituent Different electronic and steric properties

The combination of acetamido and 4-fluorophenyl groups in 1-acetamido-2-(4-fluorophenyl)ethylboronic acid provides a balance of stability and reactivity, making it valuable for synthetic and pharmaceutical applications.

Summary Table of Preparation Methods

Parameter Details
Starting materials 4-Fluoroaniline, Acetic anhydride, bis(pinacolato)diboron
Key reagents Pd catalyst (e.g., Pd(dppf)Cl2), base (K2CO3)
Solvents THF, DMF, 1,4-dioxane-water mixtures
Reaction conditions Acetylation: room temp to mild heat; Borylation: 80-100 °C, inert atmosphere
Purification Column chromatography, crystallization
Scale-up Continuous flow reactors for industrial production
Characterization NMR, HRMS, TLC

Chemical Reactions Analysis

Types of Reactions

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .

Scientific Research Applications

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid is an organic compound with a boronic acid functional group that can form reversible covalent bonds with diols. It features an acetamido group and a para-fluorophenyl moiety, giving it unique chemical properties and potential biological activities. The boronic acid group is significant in medicinal chemistry for drug design, especially in developing proteasome inhibitors and other therapeutic agents.

Scientific Research Applications

This compound has diverse applications in scientific research.

Chemistry It is a building block in synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals. It is also used in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Biology The compound's boronic acid moiety allows it to interact with biological molecules, making it useful in designing enzyme inhibitors and probes for biological studies. Research has indicated that boronic acids exhibit a broad spectrum of biological activities. Some studies have indicated that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. Related compounds have demonstrated cytotoxic effects against various cancer cell lines by disrupting protein homeostasis through proteasome inhibition. Boronic acids have been researched for their ability to inhibit viral proteases, which are vital for viral replication, including targeting HIV proteases. The compound's ability to inhibit bacterial proteases suggests it may be useful in combating antibiotic-resistant bacteria, especially those producing β-lactamases.

Pharmaceutical Development As a precursor for designing proteasome inhibitors. It can be employed in synthesizing biologically active compounds, including γ-secretase inhibitors .

Interaction studies

Interaction studies involving this compound focus on its binding affinities with biological targets. Techniques such as:

  • Spectroscopy Analyzing interactions at the molecular level .
  • Calorimetry Measuring the heat changes upon binding.
  • Surface Plasmon Resonance Monitoring real-time binding events.

These studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

2.1. Enzyme Targets and Inhibitory Potency

The table below highlights key structural analogs and their inhibitory properties:

Compound Name Target Enzyme Inhibitory Activity Structural Features References
[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid α-Chymotrypsin Dissociation rate: 1.3 s⁻¹ 4-Fluorophenyl group; acetamidoethyl boronic acid
(1R)-1-Acetamido-2-(3-carboxyphenyl)ethylboronic acid TEM-1 β-lactamase Ki = 110 nM 3-Carboxyphenyl group enhances hydrogen bonding with active site residues
(1R)-1-Phenylacetamido-2-(3-carboxyphenyl)ethylboronic acid (Optimized derivative) TEM-1 β-lactamase Ki = 5.9 nM Phenylacetamido and 3-carboxyphenyl groups; designed via crystallographic analysis
d-[1-Acetamido-2-(1-naphthyl)ethyl]boronic acid α-Chymotrypsin KI = 127 nM 1-Naphthyl group induces stereoselectivity reversal (d-enantiomer 25x more potent)
(4-Fluorophenyl)boronic acid Suzuki coupling reactions Yield: 62–65% (meriolins) Used as a cross-coupling reagent; no enzyme inhibition reported
2.2. Structural and Functional Insights
  • 4-Fluorophenyl vs. 3-Carboxyphenyl Groups :
    The 4-fluorophenyl group in this compound enhances hydrophobic binding in α-chymotrypsin, while the 3-carboxyphenyl group in β-lactamase inhibitors facilitates polar interactions (e.g., hydrogen bonding with Arg244 in TEM-1) .
  • Stereoselectivity :
    The d-enantiomer of [1-acetamido-2-(1-naphthyl)ethyl]boronic acid exhibits unusual potency against α-chymotrypsin due to favorable interactions with the S1 pocket, contrasting the typical preference for l-enantiomers .
  • Boronic Acid Reactivity :
    Fluorinated arylboronic acids (e.g., 2-fluorophenyl and 2,6-difluorophenyl derivatives) exhibit enhanced Lewis acidity, influencing their catalytic and inhibitory properties .

Key Research Findings

  • Dynamic Behavior :
    The 4-fluorophenyl ring in this compound exhibits rotational mobility (correlation time: 110 ns) within the α-chymotrypsin complex, slightly greater than in acyl-enzyme intermediates .
  • Design Optimization :
    Structural modifications in β-lactamase inhibitors, such as introducing phenylacetamido and 3-carboxyphenyl groups, reduce Ki values from 110 nM to 5.9 nM, highlighting the impact of side-chain interactions .
  • Cross-Coupling Utility : (4-Fluorophenyl)boronic acid is widely used in Suzuki reactions for drug discovery (e.g., meriolins, imidazoles), though it lacks inherent enzymatic inhibitory activity .

Biological Activity

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid is a boronic acid derivative characterized by its acetamido and para-fluorophenyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the development of enzyme inhibitors and therapeutic agents. The unique structural features of this compound contribute to its reactivity and interactions with biological targets.

The molecular formula of this compound is C10H13BFNO3. The presence of the boronic acid group allows for reversible covalent bonding with diols, which is crucial for its biological activity. The acetamido group enhances solubility and may influence the compound's pharmacokinetics and bioavailability.

Biological Activities

Research indicates that compounds with boronic acid moieties, including this compound, exhibit various biological activities:

  • Enzyme Inhibition : The boronic acid group can form covalent bonds with serine residues in the active sites of enzymes, making it a valuable scaffold for designing enzyme inhibitors. This property is particularly useful in developing proteasome inhibitors, which are important in cancer therapy .
  • Antibacterial Activity : Some studies have demonstrated that boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This suggests potential applications in combating antibiotic resistance .
  • Anticancer Properties : Boronic acids are being explored for their ability to induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapeutic agents. Combination therapies involving boronic acids have shown promise in clinical settings .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with specific biomolecules:

  • Covalent Bond Formation : The boron atom forms transient covalent bonds with hydroxyl groups on target proteins, effectively modifying their activity.
  • Inhibition of Enzymatic Activity : By binding to the active site of enzymes, this compound can inhibit their function, leading to downstream effects in metabolic pathways .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound and similar compounds in various applications:

  • Inhibition of β-Lactamases :
    • A study evaluated the inhibitory effect of various boronic acids on class C β-lactamases. Results indicated that this compound exhibited significant inhibition against certain strains, suggesting its potential as an antibiotic adjuvant .
  • Combination Therapies :
    • Clinical trials have assessed the efficacy of combining this compound with traditional chemotherapeutics like bortezomib in treating resistant lymphoma cases. These studies reported improved patient outcomes and reduced resistance mechanisms .
  • Structural Activity Relationship (SAR) :
    • Comparative studies with structurally similar compounds (e.g., 4-Fluorophenylboronic Acid) revealed that the acetamido group enhances biological activity by improving solubility and target binding affinity.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspect
4-Fluorophenylboronic AcidContains a fluorophenyl groupKnown for strong proteasome inhibition
1-Amino-2-(4-fluorophenyl)ethanolLacks the acetamido groupMore hydrophilic; potential for different bioactivity
[3-(4-Fluorophenyl)-3-hydroxypropanoic Acid]Contains a hydroxyl groupDisplays anti-inflammatory properties

The combination of a boron atom with an acetamido group in this compound enhances its potential interactions compared to similar compounds.

Q & A

Q. What are the primary challenges in synthesizing [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid, and how can they be mitigated methodologically?

Boronic acid synthesis often faces issues such as low selectivity, boroxin formation, and purification difficulties due to silica gel interactions . For fluorophenyl-containing analogs like this compound, inert reaction conditions (e.g., argon atmosphere) and low-temperature protocols are recommended to prevent decomposition. Column chromatography should be avoided; instead, recrystallization or solvent extraction (e.g., using ethyl acetate/water biphasic systems) is preferable for purification .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • X-ray crystallography to confirm the boronic acid group’s geometry and intermolecular interactions (e.g., hydrogen bonding with acetamido groups) .
  • NMR spectroscopy (¹H, ¹³C, ¹¹B) to verify the absence of boroxins (peaks near 1.5–2.0 ppm for boronic acid protons) .
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and isotopic patterns .

Q. What experimental precautions are critical for handling fluorinated boronic acids like this compound?

  • Moisture control : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the boronic acid group .
  • Toxicity mitigation : Use fume hoods for synthesis and characterization steps; fluorinated aromatic compounds may release hazardous vapors upon decomposition .
  • Waste disposal : Neutralize residual acid with sodium bicarbonate before aqueous disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the acidity and tautomeric behavior of this boronic acid in aqueous media?

Fluorine’s electron-withdrawing effect increases the boronic acid’s acidity (lower pKa), enhancing its reactivity in Suzuki-Miyaura cross-couplings . Tautomeric equilibria between trigonal boronic acid (B(OH)₂) and tetrahedral boronate (B(OH)₃⁻) can be monitored via pH-dependent ¹¹B NMR. For example, at physiological pH (~7.4), the boronate form dominates, which is critical for designing drug delivery systems .

Q. What strategies optimize the use of this compound in palladium-catalyzed cross-coupling reactions?

  • Ligand selection : Use SPhos or XPhos ligands to enhance catalytic efficiency with sterically hindered aryl boronic acids .
  • Solvent system : Employ toluene/ethanol (3:1) with aqueous Na₂CO₃ to stabilize the boronate intermediate and improve coupling yields .
  • Temperature control : Reactions at 80–100°C minimize side reactions (e.g., protodeboronation), as demonstrated in analogous fluorophenylboronic acid syntheses .

Q. How can supramolecular interactions of this compound be exploited for sensor design?

The acetamido group enables hydrogen bonding with diols or carbohydrates, while the fluorophenyl moiety provides π-π stacking with aromatic analytes. For glucose sensing, immobilize the compound on a gold surface (via thiol linkers; see related mercaptophenylboronic acid protocols ) and monitor impedance changes upon binding .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of fluorinated boronic acids in DMSO. How should researchers reconcile this?

While DMSO is widely used for boronic acid solubilization, prolonged storage in DMSO can lead to oxidation or complexation with residual water. notes that this compound is soluble in DMSO but recommends freshly preparing stock solutions and validating stability via NMR before critical experiments . Contradictions may arise from impurities (e.g., acid anhydrides in commercial batches) ; thus, in-house synthesis with rigorous purity checks is advised.

Methodological Recommendations Table

Challenge Recommended Method Key Reference
Synthesis purityRecrystallization (ethanol/water) over column chromatography
Boronic acid characterization¹¹B NMR (δ ~30 ppm for B(OH)₂; δ ~10 ppm for boronate)
Cross-coupling optimizationPd(OAc)₂/XPhos in toluene/ethanol with Na₂CO₃ base (80°C, 12 h)
Stability in solutionStorage under Ar at −20°C; avoid DMSO >48 h

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